molecular formula C13H12ClNO B12085642 4-Chloro-4'-methoxy-biphenyl-2-ylamine

4-Chloro-4'-methoxy-biphenyl-2-ylamine

Cat. No.: B12085642
M. Wt: 233.69 g/mol
InChI Key: MZLQJEHLDHCBHJ-UHFFFAOYSA-N
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Description

4-Chloro-4’-methoxy-biphenyl-2-ylamine is an organic compound characterized by a biphenyl structure with a chlorine atom at the 4-position and a methoxy group at the 4’-position. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-methoxy-biphenyl-2-ylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of 4-Chloro-4’-methoxy-biphenyl-2-ylamine may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often using specialized equipment to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-methoxy-biphenyl-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Chloro-4’-methoxy-biphenyl-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-4’-methoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-4’-methoxy-biphenyl-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a research tool in biological studies.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

5-chloro-2-(4-methoxyphenyl)aniline

InChI

InChI=1S/C13H12ClNO/c1-16-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15/h2-8H,15H2,1H3

InChI Key

MZLQJEHLDHCBHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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